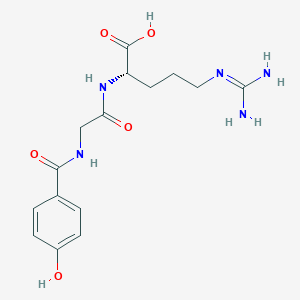
4-Hydroxybenzoylglycylarginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybenzoylglycylarginine, also known as HOGA, is a small molecule that has been gaining attention in the scientific community due to its potential therapeutic applications. HOGA is a derivative of arginine, an amino acid that plays a crucial role in various physiological processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxybenzoylglycylarginine involves the inhibition of ACE. ACE is an enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor. 4-Hydroxybenzoylglycylarginine inhibits ACE by binding to its active site, preventing the conversion of angiotensin I to angiotensin II. This leads to the relaxation of blood vessels and a decrease in blood pressure.
Biochemische Und Physiologische Effekte
4-Hydroxybenzoylglycylarginine has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on ACE, 4-Hydroxybenzoylglycylarginine has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. 4-Hydroxybenzoylglycylarginine has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Hydroxybenzoylglycylarginine in lab experiments is its specificity for ACE inhibition. 4-Hydroxybenzoylglycylarginine does not inhibit other enzymes involved in the renin-angiotensin system, making it a useful tool for studying the effects of ACE inhibition. However, one limitation of using 4-Hydroxybenzoylglycylarginine in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer 4-Hydroxybenzoylglycylarginine to cells or animals in experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Hydroxybenzoylglycylarginine. One area of research is the development of more efficient synthesis methods for 4-Hydroxybenzoylglycylarginine. Another area of research is the exploration of other potential therapeutic applications for 4-Hydroxybenzoylglycylarginine. For example, 4-Hydroxybenzoylglycylarginine has been shown to have anti-inflammatory properties, so it may have potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Hydroxybenzoylglycylarginine and its potential limitations as a therapeutic agent.
Conclusion
In conclusion, 4-Hydroxybenzoylglycylarginine is a small molecule that has potential therapeutic applications in various diseases, particularly hypertension. Its mechanism of action involves the inhibition of ACE, leading to the relaxation of blood vessels and a decrease in blood pressure. 4-Hydroxybenzoylglycylarginine also has antioxidant and anti-inflammatory properties. While there are limitations to using 4-Hydroxybenzoylglycylarginine in lab experiments, it remains a useful tool for studying the effects of ACE inhibition. Further research is needed to fully understand the potential therapeutic applications of 4-Hydroxybenzoylglycylarginine and its limitations.
Synthesemethoden
4-Hydroxybenzoylglycylarginine can be synthesized through a multi-step process starting from 4-hydroxybenzoyl chloride and glycine. The first step involves the reaction of 4-hydroxybenzoyl chloride with glycine to form N-(4-hydroxybenzoyl)glycine. The second step involves the conversion of N-(4-hydroxybenzoyl)glycine to N-(4-hydroxybenzoyl)glycyl chloride. The final step involves the reaction of N-(4-hydroxybenzoyl)glycyl chloride with arginine to form 4-Hydroxybenzoylglycylarginine.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybenzoylglycylarginine has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of hypertension. 4-Hydroxybenzoylglycylarginine has been shown to inhibit the activity of an enzyme called angiotensin converting enzyme (ACE), which is involved in the regulation of blood pressure. Inhibition of ACE by 4-Hydroxybenzoylglycylarginine leads to the relaxation of blood vessels and a decrease in blood pressure.
Eigenschaften
CAS-Nummer |
106131-91-3 |
|---|---|
Produktname |
4-Hydroxybenzoylglycylarginine |
Molekularformel |
C15H21N5O5 |
Molekulargewicht |
351.36 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H21N5O5/c16-15(17)18-7-1-2-11(14(24)25)20-12(22)8-19-13(23)9-3-5-10(21)6-4-9/h3-6,11,21H,1-2,7-8H2,(H,19,23)(H,20,22)(H,24,25)(H4,16,17,18)/t11-/m0/s1 |
InChI-Schlüssel |
KWGURUHJWXXKEQ-NSHDSACASA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)O |
Andere CAS-Nummern |
106131-91-3 |
Synonyme |
4-hydroxy-Bz-Gly-L-Arg 4-hydroxybenzoylglycine-arginine 4-hydroxybenzoylglycylarginine pHHA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



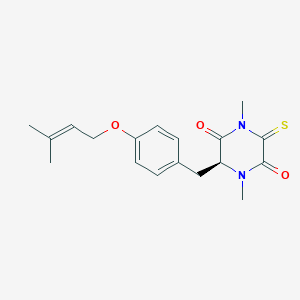
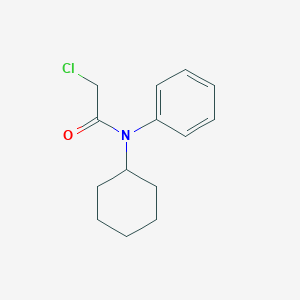
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
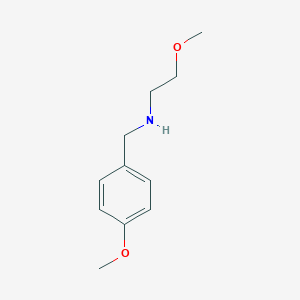
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)
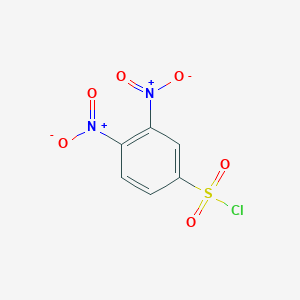
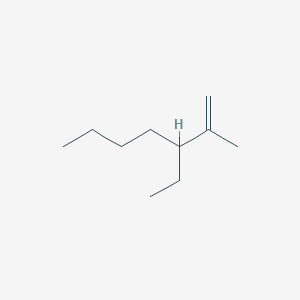
![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)
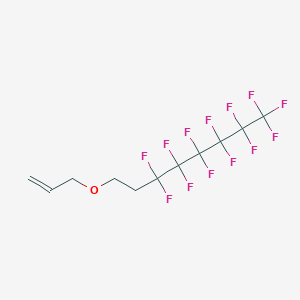
![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)
![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

